3-Fluoro-3-methylazetidine hydrochloride is a fluorinated azetidine derivative with the molecular formula C₄H₉ClFN. This compound features a unique combination of a fluorine atom and a methyl group attached to the azetidine ring, which influences its chemical properties and reactivity. It serves as an important building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its potential biological activity is also under investigation, making it relevant in medicinal chemistry and biological research.
The compound can be synthesized through various methods, primarily involving the reaction of 3-methylazetidine with fluorinating agents and subsequent treatment with hydrochloric acid to form the hydrochloride salt. This process is optimized for industrial applications to ensure high yields and purity.
3-Fluoro-3-methylazetidine hydrochloride falls under the category of organic compounds, specifically as a member of the azetidine family. Azetidines are four-membered nitrogen-containing rings known for their diverse chemical reactivity and applications in medicinal chemistry.
The synthesis of 3-Fluoro-3-methylazetidine hydrochloride typically involves:
The molecular structure of 3-Fluoro-3-methylazetidine hydrochloride features:
The compound's molecular weight is approximately 109.57 g/mol, and its InChI Key is CFLYFZKQZKQJQW-UHFFFAOYSA-N
, indicating its unique chemical identity.
3-Fluoro-3-methylazetidine hydrochloride can participate in various chemical reactions:
The reactivity profile of this compound is influenced by the presence of both the fluorine atom and the azetidine ring structure, allowing for diverse synthetic pathways.
The mechanism of action for 3-Fluoro-3-methylazetidine hydrochloride involves its interaction with specific biological targets. The fluorine atom enhances its ability to form stable complexes with biomolecules, potentially modulating various biological pathways. This interaction may lead to therapeutic effects, making it a candidate for drug development.
Relevant data include:
The applications of 3-Fluoro-3-methylazetidine hydrochloride span several fields:
Nucleophilic fluorination is the predominant method for constructing the fluorinated azetidine ring in 3-fluoro-3-methylazetidine hydrochloride. This approach leverages fluoride ion sources (e.g., KF, CsF) or fluorinating agents like diethylaminosulfur trifluoride (DAST) to displace leaving groups on precursor molecules. The process typically begins with a 3-hydroxy-3-methylazetidine intermediate, where the hydroxyl group is activated for substitution. DAST-mediated fluorination proceeds via an S~N~2 mechanism, inverting stereochemistry at the tertiary carbon to yield the fluoro derivative [1] .
Industrial scalability favors inorganic fluorides (KF/CsF) due to low cost, though reactivity requires phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) or crown ethers to enhance solubility in organic media. Electrophilic fluorination (e.g., Selectfluor™) is less applicable here due to the need for electron-rich substrates and higher reagent costs. Key advantages of nucleophilic pathways include:
Table 1: Fluorination Reagent Comparison for 3-Fluoro-3-methylazetidine Synthesis
Reagent | Temperature Range | Yield (%) | Key Advantage |
---|---|---|---|
DAST | -10°C to 0°C | 65-75 | High selectivity |
KF/TBAF | 80-100°C | 50-60 | Low cost |
DeoxyFluor® | 20-40°C | 70-85 | Mild conditions |
CsF/DMF | 100-120°C | 55-65 | No side-product formation |
Trimethylsilyl cyanide (TMSCN) serves as a versatile protecting group agent in azetidine synthesis by transiently masking reactive functionalities. In the synthesis of 3-fluoro-3-methylazetidine precursors, TMSCN reacts with carbonyl groups to form cyanohydrin silyl ethers, preventing unwanted side reactions during ring closure or fluorination. This protection is critical when handling azetidine intermediates sensitive to strong electrophiles or bases [1].
The TMSCN protection sequence involves:
Hydrochloride salt formation is essential for stabilizing the hygroscopic free base of 3-fluoro-3-methylazetidine. Two primary methods dominate industrial production:
The gas-phase method produces superior crystal morphology for filtration, while aqueous methods generate finer crystals requiring specialized drying. Salt formation kinetics reveal immediate precipitation in non-polar solvents (toluene, ether) versus slower crystallization in alcohols, impacting particle size distribution [1] .
Solvent selection critically influences reaction efficiency and impurity profiles throughout the synthesis. Key findings include:
Table 2: Solvent Impact on Key Reaction Steps
Reaction Step | Optimal Solvent | Yield (%) | Alternative Solvents (Yield Reduction) |
---|---|---|---|
Azetidine ring closure | THF | 82 | Toluene (-12%), DMF (-15%) |
Nucleophilic fluorination | DCM | 75 | Acetonitrile (-18%), Ethyl acetate (-25%) |
Hydrochloride formation | Et~2~O/EtOH (4:1) | 90 | Pure EtOH (-8%), Acetone (-20%) |
Workup/extraction | Ethyl acetate | N/A* | Chloroform (comparable), MTBE (-5%) |
*Yield not applicable; evaluated by partition coefficient
Stereoselective synthesis of chiral 3-fluoro-3-methylazetidine derivatives employs asymmetric catalysis to control configurations at ring carbons. Effective systems include:
Stereochemical outcomes correlate with catalyst loading and temperature:
Table 3: Catalytic Systems for Stereoselective 3-Fluoroazetidine Synthesis
Catalyst Type | Representative Structure | ee (%) | Isomer Preference | Reaction Scale Demonstrated |
---|---|---|---|---|
Chiral PTC | N-(3,5-DiCF~3~Benzyl)cinchoninium | 85 | trans | 100 g |
Pd/BINAP | (S)-BINAP-PdCl~2~ | 92 | cis | 10 g |
Organocatalyst | Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl | 75 | trans | 1 g |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4